molecular formula C16H12BrNO2S B270253 4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

Cat. No. B270253
M. Wt: 362.2 g/mol
InChI Key: YVOZWUIIIMDJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is a chemical compound that belongs to the class of benzothiazepine derivatives. This compound has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a calcium channel blocker and as an anti-inflammatory agent. In pharmacology, this compound has been studied for its potential as an antipsychotic and as an anxiolytic agent. In neuroscience, this compound has been studied for its potential as a modulator of neurotransmitter release and as a potential treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is not fully understood. However, it is believed to act as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This can lead to a decrease in the release of neurotransmitters and a decrease in the excitability of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In pharmacology, this compound has been shown to have anxiolytic effects by reducing anxiety-related behaviors in animal models. In neuroscience, this compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid in lab experiments include its potential as a calcium channel blocker, anti-inflammatory agent, antipsychotic, anxiolytic, and modulator of neurotransmitter release. However, the limitations of using this compound in lab experiments include its low yield in synthesis, its potential toxicity, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid. One direction is to further investigate its potential as a calcium channel blocker and to develop more efficient synthesis methods. Another direction is to investigate its potential as an anti-inflammatory agent and to explore its mechanism of action. Additionally, further studies could be conducted to investigate its potential as an anxiolytic and as a modulator of neurotransmitter release. Overall, the study of 4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has the potential to lead to the development of new therapeutic agents for various diseases and disorders.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-bromophenyl)-3-oxobutanoic acid ethyl ester. The second step involves the reaction of this intermediate with thioamide to form 4-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid. The overall yield of this synthesis method is around 30%.

properties

Product Name

4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

Molecular Formula

C16H12BrNO2S

Molecular Weight

362.2 g/mol

IUPAC Name

4-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

InChI

InChI=1S/C16H12BrNO2S/c17-11-7-5-10(6-8-11)13-9-15(16(19)20)21-14-4-2-1-3-12(14)18-13/h1-8,15H,9H2,(H,19,20)

InChI Key

YVOZWUIIIMDJDK-UHFFFAOYSA-N

SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C(=O)O

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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